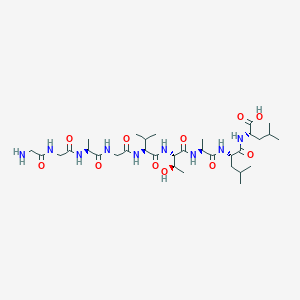![molecular formula C21H14F3N3O3 B12602257 N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 917966-41-7](/img/structure/B12602257.png)
N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea is a complex organic compound that features a benzofuran moiety, a pyridine ring, and a trifluoromethoxy-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with proteins or enzymes.
Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a pyridine moiety and can undergo similar reactions.
3-bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and have comparable synthetic routes.
Indole derivatives: These compounds have diverse biological activities and can be used in similar research applications.
Uniqueness
N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea is unique due to its combination of a benzofuran moiety, a pyridine ring, and a trifluoromethoxy-substituted phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
917966-41-7 |
|---|---|
Formule moléculaire |
C21H14F3N3O3 |
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
1-[2-(1-benzofuran-2-yl)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C21H14F3N3O3/c22-21(23,24)30-15-9-7-14(8-10-15)26-20(28)27-16-5-3-11-25-19(16)18-12-13-4-1-2-6-17(13)29-18/h1-12H,(H2,26,27,28) |
Clé InChI |
TWNULCRGHUJTSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C3=C(C=CC=N3)NC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole]](/img/structure/B12602177.png)

![4,7-Benzothiazoledione, 6-[(4-fluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12602192.png)
![Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl-](/img/structure/B12602205.png)
![{Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine](/img/structure/B12602211.png)
![5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12602213.png)
![7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL](/img/structure/B12602220.png)



![2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl-](/img/structure/B12602241.png)

![7-Methoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12602263.png)
![N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12602276.png)
